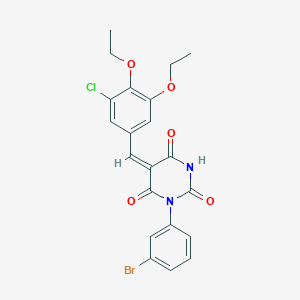![molecular formula C15H24N2O2 B4641561 N-(sec-butyl)-N'-[1-(2-ethoxyphenyl)ethyl]urea](/img/structure/B4641561.png)
N-(sec-butyl)-N'-[1-(2-ethoxyphenyl)ethyl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(sec-butyl)-N'-[1-(2-ethoxyphenyl)ethyl]urea, often involves directed lithiation and subsequent reactions with various electrophiles. A method described involves the lithiation of N,N-dimethylurea derivatives followed by reactions with electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013). Another approach involves the Lossen rearrangement for the synthesis of ureas from carboxylic acids, showcasing a one-pot method for converting carboxylic acids to ureas with minimal racemization and high yield (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives can be extensively analyzed using various spectroscopic and crystallographic techniques. For instance, the crystal structure and spectroscopic properties of substituted ureas provide insights into their molecular configurations and intermolecular interactions, which are crucial for understanding their chemical reactivity and physical properties (Torrico-Vallejos et al., 2013).
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include complexation with other molecules, which can be influenced by substituent effects on the urea molecule. For example, the study of substituent effects on the complexation of N-substituted ureas with other compounds highlights the role of intramolecular hydrogen bonds and electronic effects in determining the reactivity and stability of these complexes (Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as heat capacity, solubility, and thermal behavior, are critical for their practical applications. Differential scanning calorimetry (DSC) provides valuable data on the heat capacities of various N-substituted ureas, important for understanding their stability and behavior under different temperature conditions (Ferloni & Gatta, 1995).
Chemical Properties Analysis
The chemical properties of urea derivatives are characterized by their reactivity towards various chemical reagents and conditions. The synthesis of N-substituted ureas through carbonylation reactions involving isocyanates demonstrates the chemical versatility of these compounds. These methods highlight the reactivity of urea derivatives in forming bonds with carbon monoxide and other reagents, leading to a wide range of potential chemical transformations (Doi et al., 2004).
Propriétés
IUPAC Name |
1-butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-11(3)16-15(18)17-12(4)13-9-7-8-10-14(13)19-6-2/h7-12H,5-6H2,1-4H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHZVPSNSXLVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4641486.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4641503.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4641511.png)
![1-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4641513.png)
![3-(2-naphthylsulfonyl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B4641525.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4641531.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4641537.png)
![N-benzyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4641541.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4641545.png)
![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4641558.png)
![2-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641564.png)

